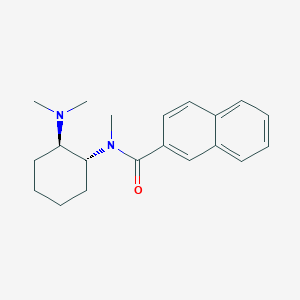

2-Naphthyl U-47700

Beschreibung

Eigenschaften

IUPAC Name |

N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-methylnaphthalene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O/c1-21(2)18-10-6-7-11-19(18)22(3)20(23)17-13-12-15-8-4-5-9-16(15)14-17/h4-5,8-9,12-14,18-19H,6-7,10-11H2,1-3H3/t18-,19-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRZZSLYUFWBIIK-RTBURBONSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCCCC1N(C)C(=O)C2=CC3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@@H]1CCCC[C@H]1N(C)C(=O)C2=CC3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701342836 | |

| Record name | rel-N-[(1R,2R)-2-(Dimethylamino)cyclohexyl]-N-methylnaphthalene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701342836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67579-80-0 | |

| Record name | rel-N-[(1R,2R)-2-(Dimethylamino)cyclohexyl]-N-methylnaphthalene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701342836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide on the Mechanism of Action of 2-Naphthyl U-47700 (β-U10)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a detailed examination of the mechanism of action of 2-Naphthyl U-47700, a novel synthetic opioid also identified as β-U10. As a structural analog of the well-characterized synthetic opioid U-47700, its pharmacological activity is primarily understood through the lens of its predecessor. This document synthesizes the available preclinical data for both compounds, offering insights into receptor binding, signaling pathways, and functional outcomes. Due to the limited availability of comprehensive data for this compound, this guide leverages the more extensive research on U-47700 to infer its likely pharmacological profile, while clearly delineating the established data for this compound. The information is intended to support research, drug development, and forensic analysis efforts.

Introduction

This compound (β-U10) is a synthetic opioid that has emerged in the recreational drug market.[1] Structurally, it is a derivative of U-47700, with a naphthyl group replacing the dichlorophenyl group of the parent compound. U-47700 itself is a potent, selective agonist of the µ-opioid receptor (MOR), known to be approximately 7.5 times more potent than morphine in animal models.[1] The structural similarity between this compound and U-47700 suggests a comparable mechanism of action, centered on interaction with the endogenous opioid system. This guide will first detail the established pharmacology of U-47700 and then present the current, albeit limited, understanding of this compound's mechanism of action.

Core Mechanism of Action: µ-Opioid Receptor Agonism

The primary mechanism of action for U-47700 and, by extension, this compound, is agonism at the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR). Activation of the MOR by an agonist initiates a cascade of intracellular signaling events that ultimately lead to the analgesic and euphoric effects associated with opioids, as well as their adverse effects, including respiratory depression.

Receptor Binding Affinity

While specific receptor binding affinity data (Ki values) for this compound at the µ, δ (delta), and κ (kappa) opioid receptors are not yet available in the public domain, the data for U-47700 provide a strong inferential basis. U-47700 exhibits high affinity and selectivity for the µ-opioid receptor.

Table 1: Opioid Receptor Binding Affinities (Ki) of U-47700 and its Metabolites [2]

| Compound | µ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) |

| U-47700 | 11.1 | >10,000 | 287 |

| N-Desmethyl-U-47700 | 206 | >10,000 | 1730 |

| N,N-Didesmethyl-U-47700 | 4080 | >10,000 | 6770 |

| Morphine (for comparison) | 2.7 | 261 | 101 |

Data are expressed as mean ± SEM for N=3 experiments performed in triplicate.[2]

Downstream Signaling Pathways

Upon agonist binding, the µ-opioid receptor undergoes a conformational change, leading to the activation of intracellular signaling pathways. The primary pathway involves the coupling to and activation of inhibitory G-proteins (Gi/Go). This activation leads to the dissociation of the G-protein into its Gα and Gβγ subunits, which then modulate the activity of various downstream effectors.

A key signaling event is the recruitment of β-arrestin 2. For this compound, in vitro data on β-arrestin 2 recruitment is available and provides insight into its functional activity at the µ-opioid receptor.

Table 2: In Vitro µ-Opioid Receptor Activation via β-Arrestin 2 Recruitment [3]

| Compound | EC50 (nM) | Emax (% vs. Hydromorphone) |

| This compound (β-U10) | 348 | 150% |

| U-47700 | 116 | 154% |

| Fentanyl | 9.35 | 146% |

| α-Naphthyl U-47700 (α-U10) | µM range | N/A |

EC50: Half-maximal effective concentration. Emax: Maximum effect.

The data indicate that this compound is a potent agonist at the µ-opioid receptor, capable of recruiting β-arrestin 2. Its potency is lower than that of U-47700 and fentanyl in this specific assay.[3]

Caption: µ-Opioid Receptor Signaling Pathway

Experimental Protocols

The characterization of novel synthetic opioids like this compound involves a series of in vitro and in vivo assays. Below are generalized protocols for key experiments.

Radioligand Binding Assay (Competitive Inhibition)

This assay determines the binding affinity (Ki) of a test compound for a specific receptor.

-

Materials:

-

Cell membranes expressing the µ-opioid receptor.

-

Radioligand (e.g., [³H]DAMGO).

-

Test compound (this compound).

-

Non-specific binding control (e.g., naloxone).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

96-well plates.

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add cell membranes, radioligand at a fixed concentration (near its Kd value), and either buffer (for total binding), excess unlabeled naloxone (for non-specific binding), or the test compound at various concentrations.

-

Incubate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 (the concentration of test compound that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

β-Arrestin 2 Recruitment Assay (e.g., Enzyme Fragment Complementation)

This assay measures the ability of a compound to induce the interaction between the activated receptor and β-arrestin 2.

-

Materials:

-

Cells co-expressing the µ-opioid receptor fused to one enzyme fragment and β-arrestin 2 fused to the complementary enzyme fragment.

-

Cell culture medium and reagents.

-

Test compound (this compound).

-

Reference agonist (e.g., hydromorphone).

-

384-well white, clear-bottom plates.

-

Luminometer.

-

Detection reagents.

-

-

Procedure:

-

Plate the engineered cells in the 384-well plates and incubate overnight.

-

Prepare serial dilutions of the test compound and the reference agonist.

-

Add the compounds to the respective wells.

-

Incubate for a specified time (e.g., 90 minutes) at 37°C.

-

Add the detection reagents according to the manufacturer's protocol.

-

Incubate at room temperature, protected from light.

-

Measure the luminescent signal using a plate luminometer.

-

Plot the luminescence signal against the log concentration of the compound to generate a dose-response curve and determine the EC50 and Emax values.

-

Caption: Experimental Workflow for Opioid Characterization

Conclusion and Future Directions

The available evidence strongly suggests that this compound (β-U10) functions as a potent µ-opioid receptor agonist. Its mechanism of action is presumed to be similar to that of its structural analog, U-47700, involving the activation of Gi/Go signaling pathways and the recruitment of β-arrestin 2. The in vitro data confirm its ability to engage the β-arrestin pathway, although with lower potency than U-47700 and fentanyl.

A significant gap in the current understanding of this compound is the lack of comprehensive receptor binding affinity data (Ki values) for the classical opioid receptors and data on its efficacy in G-protein activation assays (e.g., GTPγS). Future research should prioritize these areas to fully elucidate its pharmacological profile. Such data are critical for a more precise assessment of its potency, selectivity, and potential for biased agonism, which could inform its risk profile and the development of potential therapeutic interventions or forensic detection methods.

Disclaimer: This document is intended for research and informational purposes only. The compounds discussed are potent opioids and may be associated with significant health risks, including overdose and death.

References

In vitro pharmacology of β-U10

An In-Depth Technical Guide on the In Vitro Pharmacology of β-U10

Introduction

β-U10 (2-naphthyl U-47700) is a novel synthetic opioid that has emerged on the recreational drug market.[1][2] As a positional isomer of α-U10 and a structural analog of U-47700, its pharmacological profile is of significant interest to researchers, scientists, and drug development professionals.[1][2] This technical guide provides a comprehensive overview of the currently available in vitro pharmacological data for β-U10, with a focus on its activity at the µ-opioid receptor (MOR). The information is presented to facilitate a clear understanding of its mechanism of action and relative potency.

Quantitative Pharmacological Data

The in vitro pharmacological characterization of β-U10 has primarily been focused on its ability to activate the µ-opioid receptor (MOR) through the β-arrestin 2 recruitment pathway. To date, there is no publicly available data on the binding affinity (Ki or IC50) of β-U10 at opioid or other receptors, nor on its functional activity in G-protein signaling pathways (e.g., cAMP accumulation or GTPγS binding assays).

The available functional data for MOR activation via β-arrestin 2 recruitment is summarized in the table below. This data is derived from a comparative study that also evaluated its isomers and other relevant opioids.[1][2]

| Compound | EC50 (nM) | Emax (% vs. Hydromorphone) |

| β-U10 | 348 | 150% |

| U-47700 | 116 | 154% |

| Fentanyl | 9.35 | 146% |

| α-U10 | ~µM range | Not determined |

EC50: The half maximal effective concentration. Emax: The maximum effect.

Signaling Pathways and Logical Relationships

The interaction of an opioid agonist with the µ-opioid receptor can initiate two primary signaling cascades: the G-protein dependent pathway, which is typically associated with analgesia, and the β-arrestin pathway, which is involved in receptor desensitization and internalization, and has been linked to some of the adverse effects of opioids.

Below is a diagram illustrating the canonical signaling pathways of the µ-opioid receptor. Currently, in vitro pharmacological data for β-U10 is only available for the β-arrestin 2 recruitment pathway.

Caption: µ-Opioid Receptor Signaling Pathways.

The following diagram illustrates the structural relationship of β-U10 to its parent compounds and isomer.

Caption: Structural Relationship of β-U10.

Experimental Protocols

µ-Opioid Receptor Activation (β-Arrestin 2 Recruitment) Assay

This functional assay measures the recruitment of β-arrestin 2 to the MOR upon agonist binding.

Cell Line: U2OS cells stably co-expressing the human µ-opioid receptor and a β-arrestin 2-enzyme fragment fusion protein.

Principle: Upon agonist binding to the MOR, the receptor is phosphorylated, leading to the recruitment of β-arrestin 2. The proximity of the β-arrestin 2-enzyme fragment fusion protein to an enzyme-substrate fusion protein at the receptor results in the formation of a functional enzyme that generates a chemiluminescent signal.

Protocol:

-

Cell Culture: U2OS cells are cultured under standard conditions (e.g., 37°C, 5% CO2) in a suitable medium supplemented with antibiotics to maintain selection for the transfected genes.

-

Assay Preparation: Cells are seeded into white, clear-bottom 96-well plates and incubated to allow for cell attachment.

-

Compound Preparation: Test compounds (β-U10, comparators, and controls) are prepared in a suitable solvent (e.g., DMSO) and then diluted in assay buffer to the desired concentrations.

-

Assay Procedure:

-

The cell culture medium is removed from the wells.

-

The prepared compound dilutions are added to the wells.

-

The detection reagents (enzyme substrate) are added according to the manufacturer's instructions.

-

The plates are incubated for a specified period (e.g., 90 minutes) at room temperature.

-

-

Data Acquisition: The chemiluminescent signal is read using a plate reader.

-

Data Analysis: The raw data is normalized to a reference agonist (e.g., hydromorphone) and plotted against the logarithm of the compound concentration. A non-linear regression analysis is used to determine the EC50 and Emax values.

The workflow for this assay is depicted in the following diagram:

Caption: β-Arrestin 2 Recruitment Assay Workflow.

Receptor Binding Affinity Assay (General Protocol)

While no binding data for β-U10 is currently available, a general protocol for a competitive radioligand binding assay is provided below for context.

Principle: This assay measures the affinity of a test compound for a receptor by quantifying its ability to displace a radiolabeled ligand that is known to bind to the receptor with high affinity.

Protocol:

-

Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., MOR) are prepared from cultured cells or animal tissues.

-

Assay Setup: In a multi-well plate, the cell membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]-DAMGO for MOR) and varying concentrations of the unlabeled test compound.

-

Incubation: The mixture is incubated at a specific temperature for a set time to allow the binding to reach equilibrium.

-

Separation: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a filter mat using a cell harvester.

-

Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.

-

Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that displaces 50% of the radioligand) is determined. The Ki (inhibitory constant) can then be calculated from the IC50 using the Cheng-Prusoff equation.

G-Protein Activation Assay (General Protocol)

No G-protein activation data for β-U10 has been published. A general protocol for a [³⁵S]GTPγS binding assay, a common method for measuring G-protein activation, is described below.

Principle: This functional assay measures the activation of G-proteins upon agonist binding to a G-protein coupled receptor (GPCR). In the presence of an agonist, the Gα subunit of the G-protein exchanges GDP for GTP. The use of a non-hydrolyzable, radiolabeled GTP analog, [³⁵S]GTPγS, allows for the quantification of this exchange.

Protocol:

-

Membrane Preparation: As with the binding assay, membranes from cells expressing the GPCR of interest are prepared.

-

Assay Setup: The membranes are incubated in a buffer containing GDP, varying concentrations of the test agonist, and a fixed concentration of [³⁵S]GTPγS.

-

Incubation: The reaction is allowed to proceed for a specific time at a controlled temperature.

-

Termination and Separation: The assay is terminated by rapid filtration, separating the membrane-bound [³⁵S]GTPγS from the unbound nucleotide.

-

Quantification: The radioactivity on the filters is measured by scintillation counting.

-

Data Analysis: The amount of [³⁵S]GTPγS bound is plotted against the agonist concentration to generate a concentration-response curve, from which the EC50 and Emax for G-protein activation can be determined.

Conclusion

The current in vitro pharmacological data for β-U10 indicates that it is a potent agonist at the µ-opioid receptor, acting through the β-arrestin 2 pathway. Its potency is lower than that of fentanyl and its structural analog U-47700, but significantly higher than its positional isomer α-U10.[1][2] A comprehensive understanding of the pharmacological profile of β-U10 is still lacking, and further research is needed to determine its binding affinity and its activity in G-protein signaling pathways. Such data will be crucial for a complete assessment of its potential physiological and toxicological effects.

References

An In-Depth Technical Guide to the Discovery and History of U-47700 and its Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic opioid U-47700 and its analogs, from their initial discovery in the pharmaceutical industry to their emergence as potent and dangerous novel psychoactive substances. This document details the pharmacological properties, structure-activity relationships, and the experimental methodologies used to characterize these compounds.

Introduction

U-47700, chemically known as trans-3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methylbenzamide, is a synthetic opioid agonist that was first synthesized by a team at the Upjohn pharmaceutical company in the 1970s.[1] It was developed as part of a broader investigation into novel analgesic agents.[1] U-47700 is a structural isomer of an earlier opioid, AH-7921, and its discovery was the result of extensive research into the quantitative structure-activity relationships of its chemical scaffold.[1] While it showed potent analgesic effects in animal models, approximately 7.5 times that of morphine, it was never marketed for medical use.[1]

In the mid-2010s, U-47700 emerged on the illicit drug market, often sold online as a "research chemical" or disguised in counterfeit prescription pills.[2] Its high potency and lack of detection in standard drug screenings contributed to a significant number of overdoses and fatalities worldwide.[2] This led to its classification as a Schedule I controlled substance in the United States and other countries.[1]

This guide will delve into the scientific data surrounding U-47700 and its related compounds, providing a valuable resource for researchers in pharmacology, toxicology, and forensic science.

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological data for U-47700, its metabolites, and a selection of its analogs. This data is crucial for understanding the structure-activity relationships (SAR) within this chemical class.

Table 1: Opioid Receptor Binding Affinities (Ki, nM) of U-47700 and its Metabolites

| Compound | µ-Opioid Receptor (MOR) | κ-Opioid Receptor (KOR) | δ-Opioid Receptor (DOR) | Reference |

| U-47700 | 11.1 ± 0.4 | 287 ± 24 | 1220 ± 82 | [3] |

| N-desmethyl-U-47700 | 206 | - | - | [4] |

| N,N-didesmethyl-U-47700 | 4080 | - | - | [4] |

| Morphine | 2.7 | - | - | [4] |

Table 2: In Vivo Analgesic Potency of U-47700

| Compound | ED₅₀ (mg/kg, s.c.) in Mouse Tail-Flick Test | Reference |

| U-47700 | 0.2 | |

| Morphine | 1.5 |

Visualized Experimental Workflows and Signaling Pathways

To elucidate the processes involved in the study and action of U-47700, the following diagrams are provided.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are protocols for key experiments cited in the study of U-47700 and its analogs.

In Vitro Opioid Receptor Binding Assay (Radioligand Competition)

This protocol is a generalized procedure for determining the binding affinity (Ki) of a test compound (e.g., a U-47700 analog) for opioid receptors using a radiolabeled ligand.

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for a specific opioid receptor subtype (µ, δ, or κ).

Materials:

-

Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells)

-

Radioligand with high affinity and selectivity for the target receptor (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR, [³H]U69,593 for KOR)

-

Test compound (U-47700 analog) at various concentrations

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Non-specific binding determinator (e.g., naloxone at a high concentration, ~10 µM)

-

96-well filter plates

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation: Thaw the cell membrane aliquots on ice. Homogenize the membranes in ice-cold assay buffer and determine the protein concentration (e.g., using a Bradford assay). Dilute the membranes to the desired concentration in assay buffer.

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Assay buffer

-

Radioligand at a concentration near its Kd value.

-

Either:

-

Vehicle (for total binding).

-

Non-specific binding determinator (for non-specific binding).

-

Test compound at various concentrations (for competition binding).

-

-

Add the diluted cell membranes to initiate the binding reaction.

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Termination of Binding: Terminate the incubation by rapid filtration through the filter plates using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Dry the filter plates, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vivo Analgesia Assessment (Mouse Tail-Flick Test)

This protocol describes a common method for assessing the antinociceptive (pain-relieving) effects of a compound in rodents.

Objective: To determine the median effective dose (ED₅₀) of a compound required to produce an analgesic effect.

Materials:

-

Male or female mice (e.g., Swiss Webster or C57BL/6)

-

Tail-flick analgesia meter

-

Test compound (U-47700 analog) dissolved in a suitable vehicle (e.g., saline)

-

Vehicle control

-

Positive control (e.g., morphine)

-

Syringes and needles for administration (e.g., subcutaneous)

Procedure:

-

Acclimatization: Acclimate the mice to the testing room and the tail-flick apparatus for at least 30-60 minutes before the experiment.

-

Baseline Latency: Determine the baseline tail-flick latency for each mouse by placing the distal portion of its tail on the radiant heat source of the analgesia meter. The time taken for the mouse to flick its tail away from the heat is recorded. A cut-off time (e.g., 10-15 seconds) should be set to prevent tissue damage.

-

Drug Administration: Administer the test compound, vehicle, or positive control to different groups of mice via the desired route (e.g., subcutaneous injection).

-

Post-Treatment Latency: At a predetermined time after drug administration (e.g., 30 minutes), re-measure the tail-flick latency for each mouse.

-

Data Analysis:

-

Calculate the Maximum Possible Effect (%MPE) for each mouse using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

-

Plot the %MPE against the logarithm of the drug dose.

-

Determine the ED₅₀ value (the dose that produces 50% of the maximum possible effect) using non-linear regression analysis.

-

Analytical Detection in Biological Matrices (LC-MS/MS)

This is a generalized protocol for the detection and quantification of U-47700 and its analogs in biological samples such as blood or urine using liquid chromatography-tandem mass spectrometry.

Objective: To develop a sensitive and specific method for the identification and quantification of U-47700 and its analogs in forensic and clinical samples.

Materials:

-

Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)

-

Analytical column suitable for the separation of small molecules (e.g., C18)

-

Mobile phases (e.g., water and acetonitrile with additives like formic acid or ammonium formate)

-

Biological matrix (e.g., whole blood, plasma, urine)

-

Analytical standards of the target compounds and their deuterated internal standards

-

Sample preparation reagents (e.g., for protein precipitation, solid-phase extraction, or liquid-liquid extraction)

Procedure:

-

Sample Preparation:

-

Protein Precipitation (for blood/plasma): Add a precipitating agent (e.g., ice-cold acetonitrile) to the sample, vortex, and centrifuge to pellet the proteins. The supernatant is then further processed.

-

Solid-Phase Extraction (SPE): Condition an SPE cartridge, load the sample, wash away interferences, and elute the analytes of interest with an appropriate solvent.

-

Dilution (for urine): Samples may be diluted with mobile phase or a suitable buffer before injection.

-

Add an internal standard to all samples, calibrators, and controls at the beginning of the preparation process.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample extract onto the LC system.

-

Separate the analytes using a suitable chromatographic gradient.

-

Detect the analytes using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. For each analyte, at least two specific precursor-to-product ion transitions should be monitored for confident identification and quantification.

-

-

Method Validation: Validate the method according to established guidelines (e.g., SWGTOX) for parameters such as:

-

Limit of Detection (LOD) and Limit of Quantification (LOQ)

-

Linearity and range

-

Accuracy and precision

-

Selectivity and specificity

-

Matrix effects

-

Recovery

-

Stability

-

-

Data Analysis:

-

Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.

-

Quantify the analyte in unknown samples by interpolating their peak area ratios from the calibration curve.

-

Conclusion

The story of U-47700 and its analogs serves as a compelling case study in the dual nature of opioid research. Originally synthesized with therapeutic intent, these potent molecules have been diverted for illicit use with devastating public health consequences. A thorough understanding of their pharmacology, structure-activity relationships, and analytical detection is paramount for the scientific and medical communities to address the ongoing challenges posed by novel synthetic opioids. This technical guide provides a foundational resource for professionals engaged in this critical work.

References

- 1. mdpi.com [mdpi.com]

- 2. Highly selective kappa-opioid analgesics. 2. Synthesis and structure-activity relationships of novel N-[(2-aminocyclohexyl)aryl]acetamide derivatives [pubmed.ncbi.nlm.nih.gov]

- 3. Highly selective kappa opioid analgesics. Synthesis and structure-activity relationships of novel N-[(2-aminocyclohexyl)aryl]acetamide and N-[(2-aminocyclohexyl)aryloxy]acetamide derivatives [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacodynamics and pharmacokinetics of the novel synthetic opioid, U-47700, in male rats - PMC [pmc.ncbi.nlm.nih.gov]

"2-Naphthyl U-47700" CAS number and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Naphthyl U-47700, a potent synthetic opioid and analog of U-47700. This document details its chemical properties, pharmacological profile as a µ-opioid receptor agonist, and relevant experimental protocols for its synthesis and analysis. Included are diagrams of its proposed signaling pathway and a representative experimental workflow, designed to serve as a valuable resource for the scientific community engaged in opioid research and drug development.

Chemical Identity and Properties

This compound, also known as β-U10, is a synthetic opioid structurally related to U-47700. Its core structure is a trans-N-[2-(dimethylamino)cyclohexyl]-N-methylcarboxamide, distinguished by a 2-naphthyl group.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 67579-80-0 | [1] |

| IUPAC Name | N-((1R,2R)-2-(dimethylamino)cyclohexyl)-N-methyl-2-naphthamide | [1] |

| Synonyms | trans-N-[2-(dimethylamino)cyclohexyl]-N-methyl-2-naphthalenecarboxamide, β-U10 | |

| Chemical Formula | C₂₀H₂₆N₂O | [1][2] |

| Molecular Weight | 310.44 g/mol | [1] |

| Exact Mass | 310.2045 | [1] |

| Appearance | Crystalline solid | [2] |

| Solubility | DMF: 20 mg/ml; DMF:PBS (pH 7.2) (1:3): 0.25 mg/ml; DMSO: 10 mg/ml; Ethanol: 10 mg/ml | [2] |

| Storage | -20°C for long-term storage | [2] |

| Stability | ≥ 5 years at -20°C | [2] |

Note: Specific physical properties such as melting point and boiling point are not extensively reported in the literature.

Pharmacology

This compound is a potent µ-opioid receptor (MOR) agonist. Its pharmacological activity has been characterized in vitro, demonstrating its ability to activate the MOR and recruit β-arrestin 2.

Mechanism of Action

As a MOR agonist, this compound binds to and activates µ-opioid receptors, which are G-protein coupled receptors (GPCRs). This activation initiates downstream signaling cascades that are responsible for both the analgesic effects and the adverse side effects associated with opioids.

In Vitro Pharmacological Data

A cell-based µ-opioid receptor activation assay, specifically a β-arrestin 2 recruitment assay, has been used to characterize the potency and efficacy of this compound. The results are summarized in the table below, in comparison to its structural analog U-47700 and the potent opioid fentanyl.

Table 2: In Vitro µ-Opioid Receptor Activation

| Compound | EC₅₀ (nM) | Eₘₐₓ (% vs. Hydromorphone) |

| This compound (β-U10) | 348 | 150% |

| U-47700 | 116 | 154% |

| Fentanyl | 9.35 | 146% |

| 1-Naphthyl U-47700 (α-U10) | >10,000 (µM range) | Not reached at 100 µM |

Data sourced from a study utilizing a β-arrestin 2 recruitment assay.

These data indicate that this compound is a full agonist at the µ-opioid receptor, with a lower potency compared to U-47700 and fentanyl, but significantly more potent than its 1-naphthyl isomer.

Signaling Pathways

The activation of the µ-opioid receptor by an agonist like this compound triggers two primary signaling pathways: the G-protein pathway, associated with analgesia, and the β-arrestin pathway, linked to adverse effects such as respiratory depression and tolerance.

Experimental Protocols

Representative Synthesis of this compound

The synthesis of this compound is analogous to the methods described in the original Upjohn patents for U-47700 and its analogs.[3] The following is a representative protocol.

Step 1: Synthesis of trans-N,N'-dimethylcyclohexane-1,2-diamine This intermediate is synthesized from trans-1,2-diaminocyclohexane through reductive amination or other standard N-methylation procedures.

Step 2: Acylation to form this compound

-

Dissolve trans-N,N'-dimethylcyclohexane-1,2-diamine in an appropriate aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere.

-

Add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to the solution.

-

Cool the reaction mixture in an ice bath.

-

Slowly add a solution of 2-naphthoyl chloride in the same solvent to the cooled reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography or recrystallization to yield this compound.

Analytical Characterization

The identification and characterization of this compound are typically performed using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS).

Table 3: Exemplary Analytical Method Parameters

| Method | Parameter | Value |

| GC-MS | Instrument | Agilent 5975 Series GC/MSD System or equivalent |

| Sample Prep | Standard diluted in methanol | |

| Ionization | Electron Ionization (EI) at 70 eV | |

| LC-QTOF-MS | Injection Volume | 10 µL |

| TOF MS Scan Range | 100-510 Da | |

| Retention Time | ~6.25 min (method dependent) |

Parameters are based on published analytical data for "Naphthyl-U-47700".

β-Arrestin 2 Recruitment Assay Protocol (PathHunter® EFC Technology)

This protocol provides a detailed methodology for assessing the recruitment of β-arrestin 2 to the µ-opioid receptor upon ligand binding, using the PathHunter® enzyme fragment complementation (EFC) technology as an example.

1. Cell Culture and Plating:

-

Culture PathHunter® CHO-K1 OPRM1 β-arrestin cells according to the manufacturer's instructions.

-

On the day before the assay, harvest the cells and resuspend them in the appropriate cell plating medium.

-

Dispense the cell suspension into a white, clear-bottom 384-well plate.

-

Incubate the plate overnight in a humidified incubator at 37°C with 5% CO₂.

2. Compound Preparation and Addition:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the stock solution to generate a range of concentrations for a concentration-response curve (e.g., 10-point, 3-fold dilutions).

-

Prepare serial dilutions of a reference agonist (e.g., DAMGO) and a vehicle control.

-

On the day of the assay, add the compound dilutions to the respective wells of the cell plate.

3. Incubation and Detection:

-

Incubate the plate for 90 minutes at 37°C.

-

Prepare the PathHunter® Detection Reagent according to the manufacturer's instructions.

-

After the incubation period, add the prepared detection reagent to each well.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

Measure the chemiluminescent signal using a plate reader.

4. Data Analysis:

-

Plot the relative light units (RLU) against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the EC₅₀ and Eₘₐₓ values.

-

Normalize the data to the response of the reference agonist (e.g., DAMGO) to determine the relative efficacy.

Metabolism

While specific metabolic studies on this compound are limited, the metabolism of the closely related U-47700 has been investigated. The primary metabolic pathways for U-47700 are N-dealkylation and hydroxylation of the cyclohexyl ring. It is anticipated that this compound undergoes a similar metabolic fate, leading to the formation of N-desmethyl and N,N-didesmethyl metabolites, as well as hydroxylated derivatives.

Conclusion

This compound is a potent synthetic opioid that acts as a full agonist at the µ-opioid receptor. This guide provides essential technical information on its chemical properties, pharmacology, and relevant experimental methodologies. The provided data and protocols are intended to support further research into the structure-activity relationships, signaling pathways, and potential therapeutic applications or toxicological assessment of this and related compounds. As with all potent opioids, appropriate safety precautions and regulatory compliance are imperative when handling and studying this compound.

References

The Metabolic Landscape of Novel Synthetic Opioids: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the metabolic fate of novel synthetic opioids (NSOs), a rapidly evolving class of compounds that presents significant challenges to public health and forensic toxicology. Tailored for researchers, scientists, and drug development professionals, this document outlines the core metabolic pathways, enzymatic processes, and experimental methodologies crucial for understanding the biotransformation of these potent substances.

Introduction: The Challenge of NSO Metabolism

Novel synthetic opioids (NSOs) encompass a diverse range of chemical scaffolds, including highly potent fentanyl analogs and emerging non-fentanyl classes such as the nitazenes and U-type opioids.[1][2] A thorough understanding of their metabolism is paramount for identifying reliable biomarkers of exposure, predicting drug-drug interactions, and developing effective clinical and forensic testing methods.[1][3] The short detection windows for many parent NSOs in biological matrices further underscore the importance of identifying their more persistent metabolites.[3]

Core Metabolic Pathways of Novel Synthetic Opioids

The metabolism of NSOs is broadly categorized into Phase I functionalization reactions and Phase II conjugation reactions. These transformations primarily occur in the liver and are facilitated by a suite of enzymes.

Phase I Metabolism: This initial phase introduces or exposes functional groups on the NSO molecule, generally increasing its polarity. Key Phase I reactions for NSOs include:

-

N-dealkylation: This is a predominant metabolic pathway for many fentanyl analogs, resulting in the formation of nor-metabolites.[3][4] For example, fentanyl is metabolized to norfentanyl, a major urinary biomarker.[4][5]

-

Hydroxylation: The addition of hydroxyl (-OH) groups to various positions on the molecule is another common transformation. This can occur on aromatic rings or alkyl chains.

-

N-oxidation: The formation of N-oxides is a notable metabolic route for certain NSOs.[1]

-

Hydrolysis: Ester or amide linkages within an NSO structure can be cleaved by hydrolytic enzymes.

Phase II Metabolism: In this phase, the modified NSO or its Phase I metabolite is conjugated with an endogenous molecule, which significantly increases its water solubility and facilitates its excretion from the body. The most common Phase II reaction for NSO metabolites is:

-

Glucuronidation: UDP-glucuronosyltransferases (UGTs) catalyze the attachment of glucuronic acid to hydroxyl, carboxyl, or amine groups on the NSO or its metabolites.

A visual representation of the logical flow of these metabolic processes is provided in the diagram below.

Key Enzymes in NSO Metabolism

The biotransformation of NSOs is primarily carried out by two major enzyme superfamilies: Cytochrome P450 (CYP) and UDP-glucuronosyltransferases (UGT).

-

Cytochrome P450 (CYP) System: This superfamily of heme-containing monooxygenases is responsible for the majority of Phase I metabolic reactions. For fentanyl and its analogs, CYP3A4 is a key enzyme involved in N-dealkylation.[4][6] Other isoforms, such as CYP2D6, may also contribute to the metabolism of certain NSOs.[6]

-

UDP-glucuronosyltransferases (UGTs): These enzymes are critical for Phase II glucuronidation of NSOs and their metabolites, preparing them for excretion.

Quantitative Metabolic Data

Understanding the kinetics of NSO metabolism is crucial for predicting their in vivo clearance and potential for drug-drug interactions. The following tables summarize available quantitative data for select NSOs.

Table 1: In Vitro Metabolic Parameters of Novel Synthetic Opioids

| Novel Synthetic Opioid | In Vitro System | Parameter | Value | Major Metabolite(s) | Reference(s) |

| Fentanyl | Human Liver Microsomes | Km | 117 µM | Norfentanyl | [4] |

| Vmax | 3.86 nmol/min/nmol P450 | [4] | |||

| Butonitazene | Human Liver Microsomes | CLint | 309 µL/min/mg protein | Hydroxylation, Desethylation | [7] |

| Human S9 Fraction | CLint | 217 µL/min/mg protein | [7] | ||

| Isotonitazene | Human Liver Microsomes | CLint | 221 µL/min/mg protein | Hydroxylation, Desethylation | [7] |

| Human S9 Fraction | CLint | 139 µL/min/mg protein | [7] | ||

| Protonitazene | Human Liver Microsomes | CLint | 216 µL/min/mg protein | Hydroxylation, Desethylation | [7] |

| Human S9 Fraction | CLint | 150 µL/min/mg protein | [7] |

Table 2: In Vivo Metabolite Data for U-47700 in Rats

| Analyte | Dose of U-47700 | Cmax (ng/mL) | Tmax (min) | AUC (min*ng/mL) | t1/2 (min) | Reference(s) |

| U-47700 | 0.3 mg/kg | 22.3 ± 4.2 | 15 | 1184 ± 217 | 68 | |

| 1.0 mg/kg | 57.1 ± 10.3 | 23 | 4734 ± 938 | 102 | ||

| 3.0 mg/kg | 148.6 ± 18.0 | 38 | 15589 ± 2049 | 94 | ||

| N-desmethyl-U-47700 | 0.3 mg/kg | 11.2 ± 1.6 | 120 | 1289 ± 215 | 110 | |

| 1.0 mg/kg | 41.6 ± 7.2 | 180 | 8158 ± 1740 | 136 | ||

| 3.0 mg/kg | 135.2 ± 15.6 | 240 | 33881 ± 4520 | - | ||

| N,N-didesmethyl-U-47700 | 0.3 mg/kg | 22.8 ± 3.4 | 240 | 6427 ± 1133 | 126 | |

| 1.0 mg/kg | 69.3 ± 10.0 | 480 | 34463 ± 6033 | 301 | ||

| 3.0 mg/kg | 115.8 ± 20.3 | 480 | 69834 ± 12384 | - |

Experimental Protocols

Accurate and reproducible in vitro and in vivo studies are essential for elucidating the metabolic pathways of NSOs. The following sections provide detailed methodologies for key experiments.

In Vitro Metabolism using Human Liver Microsomes (HLM)

This protocol outlines a general procedure for assessing the metabolic stability of an NSO in HLM.

Materials:

-

Pooled human liver microsomes (e.g., 20 mg/mL stock)

-

100 mM Phosphate buffer (pH 7.4)

-

20 mM NADPH solution in phosphate buffer

-

Test NSO stock solution (e.g., in DMSO or methanol)

-

Organic solvent for reaction termination (e.g., ice-cold acetonitrile or methanol)

-

Incubator/water bath at 37°C

-

Centrifuge

Procedure:

-

Thaw the human liver microsomes on ice.

-

Prepare the incubation mixture in a microcentrifuge tube. For a final volume of 200 µL, combine:

-

Phosphate buffer (pH 7.4)

-

Test NSO (final concentration typically 1-10 µM; final solvent concentration <1%)

-

Human liver microsomes (final concentration typically 0.5 mg/mL)

-

-

Pre-incubate the mixture for 5 minutes at 37°C.

-

Initiate the metabolic reaction by adding NADPH solution (final concentration typically 1 mM).

-

Incubate at 37°C with gentle agitation for various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Terminate the reaction at each time point by adding 2 volumes of ice-cold organic solvent containing an internal standard.

-

Vortex the samples vigorously and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube or a 96-well plate for analysis by LC-MS/MS.

Controls:

-

Time-zero control: Terminate the reaction immediately after adding NADPH.

-

No-NADPH control: Incubate the NSO with HLM without adding NADPH to assess non-enzymatic degradation.

-

Heat-inactivated microsome control: Use microsomes that have been heat-inactivated to differentiate between enzymatic and non-enzymatic metabolism.

The experimental workflow for a typical HLM stability assay is depicted below.

In Vitro Metabolism using Cryopreserved Human Hepatocytes

Hepatocytes provide a more complete metabolic system, including both Phase I and Phase II enzymes and transporters.

Materials:

-

Cryopreserved human hepatocytes

-

Hepatocyte culture medium (e.g., Williams' Medium E)

-

Collagen-coated culture plates (e.g., 24-well plates)

-

Test NSO stock solution

-

Incubator at 37°C with 5% CO2

-

Centrifuge

Procedure:

-

Rapidly thaw cryopreserved hepatocytes in a 37°C water bath.

-

Transfer the thawed cells to pre-warmed culture medium and centrifuge to pellet the viable cells.

-

Resuspend the cell pellet in fresh culture medium and determine cell viability and concentration.

-

Seed the hepatocytes onto collagen-coated plates at a desired density (e.g., 0.5 x 106 viable cells/mL) and allow them to attach for several hours in a CO2 incubator.[8]

-

Remove the seeding medium and add fresh medium containing the test NSO at the desired concentration.

-

Incubate the plates at 37°C in a CO2 incubator.

-

At specified time points, collect aliquots of the medium and/or lyse the cells to analyze for the parent NSO and its metabolites.

-

Process the samples (e.g., protein precipitation) before analysis by LC-MS/MS.

Analytical Methodology: LC-MS/MS for Metabolite Identification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for identifying and quantifying NSO metabolites.[9][10][11]

Typical LC-MS/MS Parameters:

-

Liquid Chromatography:

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

-

Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute more hydrophobic compounds.

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in positive mode is generally used for NSOs.

-

Scan Mode: Full scan for initial metabolite screening followed by product ion scans (MS/MS) to confirm the structure of potential metabolites.

-

Data Analysis: Metabolite identification software can be used to predict and identify metabolites based on mass shifts from the parent drug.

-

Signaling Pathways of Novel Synthetic Opioids

NSOs primarily exert their effects by acting as agonists at the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[6] The activation of MOR initiates a complex intracellular signaling cascade.

Upon agonist binding, the MOR undergoes a conformational change, leading to the activation of inhibitory G-proteins (Gi/o). This activation results in the dissociation of the Gα and Gβγ subunits, which then modulate downstream effectors:

-

Inhibition of Adenylyl Cyclase: The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Modulation of Ion Channels: The Gβγ subunit activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization of the neuron, which reduces its excitability. The Gβγ subunit also inhibits voltage-gated calcium channels, reducing neurotransmitter release.

-

β-Arrestin Pathway: Agonist binding can also lead to the phosphorylation of the MOR by G-protein-coupled receptor kinases (GRKs). This promotes the binding of β-arrestin, which can lead to receptor desensitization, internalization, and the activation of other signaling pathways, such as the MAP kinase cascade.

The following diagram illustrates the key components of the µ-opioid receptor signaling pathway.

Conclusion

The metabolism of novel synthetic opioids is a complex and dynamic field of study. This technical guide provides a foundational understanding of the key metabolic pathways, enzymes, and experimental approaches necessary for researchers in this area. Continued investigation into the metabolism of emerging NSOs is critical for advancing public health and safety.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Metabolism of fentanyl, a synthetic opioid analgesic, by human liver microsomes. Role of CYP3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mrocc.org [mrocc.org]

- 6. Opioid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 9. shimadzu.com [shimadzu.com]

- 10. tools.thermofisher.com [tools.thermofisher.com]

- 11. agilent.com [agilent.com]

Methodological & Application

Application Note: Detection of 2-Naphthyl U-47700 using a Validated LC-MS/MS Method

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the identification and quantification of 2-Naphthyl U-47700, a novel synthetic opioid, in biological matrices. The protocol provides details on sample preparation, chromatographic separation, and mass spectrometric detection. This method is intended for researchers, scientists, and drug development professionals involved in the analysis of new psychoactive substances (NPS).

Introduction

The emergence of novel synthetic opioids (NSOs) poses a significant challenge to forensic toxicology and public health. One such compound is this compound (also known as β-U10), a structural analog of the potent synthetic opioid U-47700.[1][2][3] Accurate and reliable analytical methods are crucial for the detection and monitoring of these substances. LC-MS/MS offers high sensitivity and specificity, making it the gold standard for the analysis of NSOs in complex biological samples.[4] This application note provides a detailed protocol for the detection of this compound, which can be adapted for various research applications.

Experimental

Sample Preparation

A solid-phase extraction (SPE) procedure is recommended for the isolation of this compound from biological matrices such as whole blood or plasma.

Protocol:

-

To 500 µL of the sample, add an appropriate internal standard.

-

Pre-treat the sample according to the SPE cartridge manufacturer's instructions (e.g., acid or base hydrolysis, buffering).

-

Condition the SPE cartridge with methanol followed by water and the appropriate buffer.

-

Load the pre-treated sample onto the SPE cartridge.

-

Wash the cartridge to remove interferences.

-

Elute the analyte with an appropriate organic solvent or solvent mixture.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable volume of the initial mobile phase.

Liquid Chromatography

Table 1: Liquid Chromatography Parameters

| Parameter | Condition |

| Column | Phenyl-Hexyl column (e.g., Phenomenex Kinetex 50 x 4.6 mm, 2.6 µm)[5] |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient | Refer to Table 2 |

Table 2: Gradient Elution Profile

| Time (min) | % Mobile Phase B |

| 0.0 | 20 |

| 1.0 | 20 |

| 5.0 | 80 |

| 5.1 | 95 |

| 6.0 | 95 |

| 6.1 | 20 |

| 8.0 | 20 |

Mass Spectrometry

Detection is performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source in positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification.

Table 3: Mass Spectrometry Parameters

| Parameter | Setting |

| Ionization Mode | ESI Positive |

| Capillary Voltage | 3500 V |

| Source Temperature | 150 °C |

| Desolvation Gas Flow | 800 L/hr |

| Desolvation Temperature | 400 °C |

| Collision Gas | Argon |

Table 4: Proposed MRM Transitions for this compound

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |

| This compound | 311.2 | 72.1 | 25 | 50 |

| This compound | 311.2 | 155.1 | 20 | 50 |

| Internal Standard | User-defined | User-defined | User-defined | User-defined |

Note: The chemical formula for this compound is C20H26N2O, with a molecular weight of 310.4 g/mol .[6] The protonated molecule [M+H]+ would be 311.2 m/z.[6] The proposed product ions are based on the common fragmentation of the dimethylaminocyclohexyl moiety (m/z 72.1) and the naphthyl carboxamide moiety (m/z 155.1).

Method Validation

The analytical method should be validated according to established guidelines, such as those from the Scientific Working Group for Forensic Toxicology (SWGTOX).[7][8] Key validation parameters are summarized below.

Table 5: Method Validation Parameters

| Parameter | Recommended Acceptance Criteria |

| Linearity (R²) | ≥ 0.99 |

| Limit of Detection (LOD) | Signal-to-noise ratio ≥ 3 |

| Limit of Quantification (LOQ) | Signal-to-noise ratio ≥ 10; precision and accuracy within ±20% |

| Precision | Within-run and between-run precision < 15% RSD |

| Accuracy (Bias) | Within ±15% of the nominal concentration |

| Matrix Effect | Ion suppression or enhancement should be minimized and monitored |

| Carryover | No significant peaks in blank injections after high concentrations |

| Stability | Analyte stable under defined storage and handling conditions |

Experimental Workflow

Caption: Experimental workflow from sample reception to final data reporting.

Method Validation Logic

Caption: Logical relationship of key validation parameters for the analytical method.

Conclusion

This application note outlines a robust LC-MS/MS method for the detection and quantification of the novel synthetic opioid this compound. The provided protocols for sample preparation, liquid chromatography, and mass spectrometry, along with the proposed MRM transitions, offer a solid foundation for researchers. Adherence to rigorous validation procedures will ensure the generation of reliable and defensible data for forensic and research applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. shimadzu.com [shimadzu.com]

- 5. sciex.com [sciex.com]

- 6. cfsre.org [cfsre.org]

- 7. Quantitative Analysis of Novel Synthetic Opioids, Morphine, and Buprenorphine in Oral Fluid by LC-MS/MS | Office of Justice Programs [ojp.gov]

- 8. researchgate.net [researchgate.net]

Application Note: Characterization of U-47700 and its Isomers by Nuclear Magnetic Resonance (NMR) Spectroscopy

Introduction

U-47700 (3,4-dichloro-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-methylbenzamide) is a potent, synthetic opioid agonist of the μ-opioid receptor.[1][2] Originally developed by Upjohn in the 1970s, it has emerged on the new psychoactive substances (NPS) market, posing significant public health risks.[2][3] The identification of U-47700 and its isomers is a critical challenge for forensic and research laboratories. Structural isomers, which have the same molecular formula but different atomic arrangements, can exhibit varied pharmacological and toxicological profiles. For instance, U-47700 is a structural isomer of the earlier synthetic opioid AH-7921.[2] Furthermore, only the trans stereoisomers of U-47700 display significant opioid activity, with the (1R,2R) configuration showing the greatest affinity for the μ-opioid receptor.[4]

While analytical techniques like gas chromatography-mass spectrometry (GC-MS) are invaluable for initial screening, they may not definitively distinguish between certain isomers.[5] Nuclear Magnetic Resonance (NMR) spectroscopy is an essential and powerful tool for the unequivocal structural elucidation of molecules.[6][7] It provides detailed information about the chemical environment of each nucleus, allowing for the differentiation of positional isomers (regioisomers) and stereoisomers.[6][8] This application note provides a detailed protocol for the characterization of U-47700 and its isomers using 1D and 2D NMR techniques.

Quantitative Data Summary

The following tables summarize reported NMR spectral data for U-47700 and a related isomer, U-48800. The ability of NMR to resolve subtle differences in chemical shifts (δ) and coupling constants (J) is fundamental to distinguishing these structures.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for U-47700

| Assignment | ¹H NMR (MeOD) δ [ppm] (Multiplicity, J [Hz])[9] | ¹³C NMR (MeOD) δ [ppm] |

| Phenyl-H | 7.84 (d, J=1.45) | Data not available in source |

| Phenyl-H | 7.67 (d, J=8.3) | Data not available in source |

| Phenyl-H | 7.55 (dd, J=8.3, 1.45) | Data not available in source |

| Cyclohexyl-CH | 4.77 (m) | Data not available in source |

| Cyclohexyl-CH | 3.75 (dd, J=11.6, 3.4) | Data not available in source |

| N-CH₃ | 2.99 (s) | Data not available in source |

| N(CH₃)₂ | 2.96 (s) | Data not available in source |

| N(CH₃)₂ | 2.93 (s) | Data not available in source |

| Cyclohexyl-CH₂ | 2.26 (m) | Data not available in source |

| Cyclohexyl-CH₂ | 1.94 (m) | Data not available in source |

| Cyclohexyl-CH₂ | 1.70 (m) | Data not available in source |

| Cyclohexyl-CH₂ | 1.48 (m) | Data not available in source |

| Note: The three singlets observed for methyl groups may vary based on sample conditions and instrument resolution. |

Table 2: ¹H and ¹³C NMR Spectroscopic Data for U-48800 Isomer [5]

| Position | ¹H NMR (MeOD) δ [ppm] (Multiplicity, J [Hz]) | ¹³C NMR (MeOD) δ [ppm] |

| 2 | 3.70 (d, J=13.6); 3.49 (d, J=13.6) | 39.5 |

| 5 | 7.49 (d, J=1.9) | 129.9 |

| 7 | 7.32 (dd, J=8.3, 1.9) | 128.3 |

| 8 | 7.37 (d, J=8.2) | 134.2 |

| 1' | 4.31 (ddd, J=11.6, 8.8, 3.9) | 68.3 |

| 2' | 3.63 (td, J=11.5, 3.4) | 65.2 |

| 3' | 1.62-1.55 (m); 2.28-2.20 (m) | 24.1 |

| 4' | 1.47-1.38 (m); 2.00-1.92 (m) | 24.3 |

| 5' | 1.90-1.82 (m); 2.16-2.08 (m) | 28.1 |

| 6' | 1.62-1.55 (m); 1.90-1.82 (m) | 20.9 |

| N-CH₃ | 2.98 (s) | 35.0 |

| N(CH₃)₂ | 2.92 (s) | 41.9 |

| C=O | - | 172.0 |

| 4 | - | 134.2 |

| 6 | - | 134.3 |

| 9 | - | 131.9 |

| Note: Assignments supported by 2D NMR experiments (COSY, HSQC, HMBC, NOESY).[5] |

Experimental Workflow for NMR Characterization

The following diagram outlines the general workflow for the characterization of U-47700 isomers using NMR spectroscopy.

Caption: Workflow for NMR-based identification of U-47700 isomers.

Detailed Experimental Protocols

This section provides detailed protocols for the preparation and NMR analysis of U-47700 isomers.

Protocol 1: Sample Preparation

Accurate sample preparation is crucial for acquiring high-quality NMR data.

-

Reagents and Materials:

-

U-47700 isomer sample

-

Deuterated methanol (CD₃OD) or a mixture of deuterated chloroform and methanol (CDCl₃:CD₃OD, 1:5 v/v)[10]

-

Tetramethylsilane (TMS) (optional, as an internal standard)

-

5 mm NMR tubes (high precision)

-

Volumetric flasks and pipettes

-

Vortex mixer

-

-

Procedure:

-

Accurately weigh approximately 5 mg of the U-47700 isomer sample.[10]

-

Dissolve the sample in 0.7 mL of the chosen deuterated solvent (e.g., CD₃OD) in a clean vial.[11]

-

If using an internal standard, add a small amount of TMS.

-

Vortex the solution until the sample is completely dissolved.

-

Carefully transfer the solution into a 5 mm NMR tube.

-

Ensure the sample height in the tube is adequate for the spectrometer's probe (typically ~4-5 cm).

-

Protocol 2: NMR Data Acquisition

The following parameters are suggested for a 400-600 MHz NMR spectrometer.[6][10] Instrument-specific optimization may be required.

-

Instrument Setup:

-

Tune and match the NMR probe for the appropriate nucleus (¹H and ¹³C).

-

Lock the field frequency using the deuterium signal from the solvent.

-

Shim the magnetic field to achieve optimal resolution and lineshape.

-

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: ~16 ppm (e.g., 6400 Hz on a 400 MHz instrument).[10]

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay (d1): 1-5 seconds (a longer delay of 30s can be used for more accurate integration).[10]

-

Number of Scans: 16-64, depending on sample concentration.

-

Temperature: 298 K.

-

-

¹³C{¹H} NMR Acquisition:

-

2D NMR Acquisition (COSY, HSQC, HMBC):

-

COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin couplings.

-

Spectral Widths (F1 and F2): ~12-16 ppm.

-

Data Points: 1024-2048 in F2, 256-512 increments in F1.

-

-

HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond ¹H-¹³C correlations.

-

Spectral Widths: ~12-16 ppm in F2 (¹H), ~160-200 ppm in F1 (¹³C).

-

Data Points: 1024 in F2, 256 in F1.

-

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations. This is often the key experiment for distinguishing positional isomers.[5]

-

Spectral Widths: Same as HSQC.

-

Long-range coupling delay: Optimized for ~8 Hz.

-

-

Protocol 3: Data Processing and Interpretation

-

Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase correct the spectra manually or automatically.

-

Perform baseline correction.

-

Reference the spectra. For ¹H NMR, set the residual solvent peak (e.g., CD₃OD at 3.31 ppm) or TMS to 0 ppm. For ¹³C NMR, reference the solvent peak (e.g., CD₃OD at 49.0 ppm).[5]

-

-

Interpretation Strategy:

-

¹H NMR Analysis: Integrate the signals to determine proton ratios. Analyze chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to infer the local environment of protons, particularly in the aromatic and cyclohexyl regions.[8]

-

¹³C NMR Analysis: Count the number of unique carbon signals to confirm the molecular formula and identify any molecular symmetry.

-

HSQC Analysis: Correlate each proton signal with its directly attached carbon atom. This helps in assigning the carbon spectrum.

-

COSY Analysis: Trace the connectivity between coupled protons (e.g., through the cyclohexyl ring and within the aromatic ring) to build molecular fragments.

-

HMBC Analysis: This is crucial for isomer differentiation.[5] Use the 2- and 3-bond correlations to connect the molecular fragments. For example, a correlation between a proton on the aromatic ring and the carbonyl carbon can definitively establish the structure of the benzamide moiety and its substitution pattern. The presence or absence of specific long-range correlations can unequivocally distinguish between positional isomers like U-48800 and U-51754.[5]

-

By combining the information from these experiments, a complete and unambiguous structural assignment can be achieved, allowing for the definitive characterization of U-47700 and the differentiation of its various isomers.

References

- 1. webpoisoncontrol.org [webpoisoncontrol.org]

- 2. U-47700 - Wikipedia [en.wikipedia.org]

- 3. sciensano.be [sciensano.be]

- 4. mdpi.com [mdpi.com]

- 5. Drug-Checking and Monitoring New Psychoactive Substances: Identification of the U-48800 Synthetic Opioid Using Mass Spectrometry, Nuclear Magnetic Resonance Spectroscopy, and Bioinformatic Tools - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Differentiation of fentanyl analogues by low-field NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. NMR is an Essential Tool for the Identification and Characterization of Novel, Illicit Opioids | Bruker [bruker.com]

- 8. nmr.oxinst.com [nmr.oxinst.com]

- 9. researchgate.net [researchgate.net]

- 10. swgdrug.org [swgdrug.org]

- 11. Identification and structure characterization of five synthetic opioids: 3,4-methylenedioxy-U-47700, o-methyl-acetylfentanyl, 2-thiophenefentanyl, benzoylfentanyl and benzoylbenzylfentanyl | springermedizin.de [springermedizin.de]

Protocol for Quantification of 2-Naphthyl U-47700 in Blood Samples

Application Note

Introduction

2-Naphthyl U-47700 is a potent synthetic opioid and an analog of U-47700, a substance that has been associated with a significant number of adverse health events globally.[1] As new psychoactive substances (NPS) continue to emerge, it is crucial for forensic and clinical laboratories to have robust and validated analytical methods for their detection and quantification in biological matrices. This document provides a detailed protocol for the quantification of this compound in whole blood samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[2] The methodology is based on established principles for the analysis of synthetic opioids in blood and can be adapted by researchers, scientists, and drug development professionals.[3][4][5][6][7]

Principle

The protocol involves the extraction of this compound and an appropriate internal standard (IS) from whole blood using solid-phase extraction (SPE). The extracted analytes are then separated chromatographically and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a certified drug-free blood matrix.

Materials and Reagents

-

This compound reference standard

-

This compound-d3 (or other suitable deuterated analog as internal standard)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate

-

Whole blood (drug-free, with anticoagulant)

-

Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

-

Phosphate buffer (pH 6)

-

Zinc Sulfate/Ammonium Acetate solution

-

Phosphoric acid

Equipment

-

LC-MS/MS system (e.g., Agilent 1290 Infinity II LC with 6470 Triple Quadrupole MS or equivalent)[8]

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

SPE manifold

-

Nitrogen evaporator

-

Autosampler vials

Experimental Protocols

1. Standard and Quality Control (QC) Preparation

-

Primary Stock Solutions: Prepare individual stock solutions of this compound and the internal standard in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the this compound stock solution in methanol to create working solutions for calibration standards and QCs.

-

Internal Standard (IS) Working Solution: Dilute the IS stock solution with methanol to achieve a final concentration appropriate for spiking into samples.

-

Calibration Standards and QCs: Spike appropriate volumes of the working standard solutions into drug-free whole blood to prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) and at least three levels of QC samples (low, medium, high).

2. Sample Preparation (Solid-Phase Extraction)

-

Pre-treatment: To 1 mL of whole blood sample (calibrator, QC, or unknown), add the internal standard working solution. Add 1 mL of zinc sulfate/ammonium acetate solution to lyse the cells. Vortex and then add 2 mL of acetonitrile/methanol (50:50) to precipitate proteins.[7]

-

Centrifugation: Vortex the mixture and centrifuge at 3000 rpm for 10 minutes.

-

Dilution: Transfer the supernatant to a clean tube and dilute with 1 mL of phosphoric acid.[7]

-

SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with methanol followed by deionized water and then phosphate buffer (pH 6).

-

Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with deionized water followed by a solution of ammonium formate with formic acid, and finally with 100% methanol to remove interferences.[7]

-

Elution: Elute the analytes from the cartridge using two aliquots of 50:50 acetonitrile/methanol containing 5% strong ammonia.[7]

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.

3. LC-MS/MS Analysis

-

Liquid Chromatography (LC) Conditions:

-

Column: A C18 or biphenyl analytical column is suitable for the separation of fentanyl analogs.[9]

-

Mobile Phase A: 10.0 mM ammonium formate and 0.1% formic acid in water.[9]

-

Mobile Phase B: 0.1% formic acid in acetonitrile.[9]

-

Gradient: A gradient elution should be optimized to ensure sufficient separation of the analyte from matrix components. A typical gradient might start at 10% B, ramp up to 90% B, hold, and then re-equilibrate.[9]

-

Flow Rate: 0.4 - 0.6 mL/min.

-

Injection Volume: 5 - 10 µL.

-

Column Temperature: 40 °C.[9]

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard must be determined by infusing the pure standards into the mass spectrometer. For U-47700, common transitions can be used as a starting point.[2]

-

Source Parameters: Optimize gas temperatures, gas flows, and capillary voltage to achieve maximum signal intensity.

-

4. Data Analysis and Quantification

-

Integrate the peak areas for this compound and the internal standard in each sample.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards. A linear regression with a weighting factor of 1/x is commonly used.

-

Determine the concentration of this compound in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Data Presentation

Table 1: LC-MS/MS Method Validation Parameters (Illustrative)

| Validation Parameter | Acceptance Criteria | Example Result |

| Linearity (r²) | ≥ 0.99 | 0.998 |

| Calibration Range | - | 0.1 - 100 ng/mL |

| Limit of Detection (LOD) | Signal-to-Noise ≥ 3 | 0.05 ng/mL[8][10] |

| Limit of Quantification (LOQ) | Signal-to-Noise ≥ 10; Precision ≤ 20%; Accuracy ±20% | 0.1 ng/mL[8][10] |

| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LOQ) | < 10% |

| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LOQ) | < 12% |

| Accuracy (% Bias) | Within ±15% (±20% at LOQ) | -8% to +10% |

| Matrix Effect (%) | 85% - 115% | 92% - 108% |

| Extraction Recovery (%) | Consistent and reproducible | > 80% |

Mandatory Visualizations

Caption: Experimental workflow for the quantification of this compound in blood.

Caption: Logical relationship of key validation parameters for a robust analytical method.

References

- 1. cfsre.org [cfsre.org]

- 2. Quantification of U-47700 and its metabolites: N-desmethyl-U-47700 and N,N-didesmethyl-U-47700 in 12 autopsy blood samples employing SPE/LC–ESI-MS-MS | springermedizin.de [springermedizin.de]

- 3. biotage.com [biotage.com]

- 4. lcms.labrulez.com [lcms.labrulez.com]

- 5. Rapid Analysis of Fentanyl and Fentanyl Analogues from Whole Blood Using SPME Coupled to the Microfluidic Open Interface - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry Assay for Quantifying Fentanyl and 22 Analogs and Metabolites in Whole Blood, Urine, and Hair [frontiersin.org]

- 7. youtube.com [youtube.com]

- 8. Pharmacodynamics and pharmacokinetics of the novel synthetic opioid, U-47700, in male rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for In Vivo Experimental Design: "2-Naphthyl U-47700" Studies in Rats

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed framework for the in vivo experimental design of studies investigating "2-Naphthyl U-47700," a novel synthetic opioid, in rat models. Due to the limited specific data on "this compound," the proposed experimental design is largely extrapolated from research on its close analog, U-47700, a potent and selective µ-opioid receptor agonist.[1][2][3] These protocols are intended to serve as a comprehensive guide for assessing the pharmacological, pharmacokinetic, and behavioral effects of this compound.